molecular formula C11H12N2O2 B2427891 spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-59-9

spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one

Cat. No.: B2427891
CAS No.: 1603067-59-9
M. Wt: 204.229
InChI Key: AWZDCIMIGRPVIV-UHFFFAOYSA-N
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Description

Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is a complex organic compound characterized by its unique spiro structure, which involves a pyrrolo[3,2-c]pyridine moiety fused with an oxane ring

Properties

IUPAC Name

spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-7-12-4-1-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZDCIMIGRPVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CN=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the spiro-condensation of pyrrole-2,3-diones with cyclic enoles, which act as 1,3-bis-nucleophiles. This reaction is facilitated by specific catalysts and conditions to ensure high yields and purity .

Industrial Production Methods

While detailed industrial production methods for spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one exerts its effects involves its interaction with specific molecular targets. For instance, as an anticancer agent, it binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[3,2-c]pyridine: Shares the pyrrolo[3,2-c]pyridine core but lacks the spiro-oxane structure.

    Spiro[indoline-3,4’-oxane]: Similar spiro structure but with an indoline moiety instead of pyrrolo[3,2-c]pyridine.

Uniqueness

Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential as an anticancer agent set it apart from other similar compounds .

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